molecular formula C10H7BrN2O3 B13573646 2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Cat. No.: B13573646
M. Wt: 283.08 g/mol
InChI Key: XQQGRDCCINXBFW-UHFFFAOYSA-N
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Description

2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a chemical compound with the molecular formula C10H7BrN2O3 and a molecular weight of 283.08 g/mol This compound is known for its unique structure, which includes a bromine atom and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the bromination of phthalazinone derivatives followed by acylation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The acylation step can be achieved using acetic anhydride or acetyl chloride under acidic or basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

Scientific Research Applications

2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the phthalazinone moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is unique due to the specific position of the bromine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

2-(5-bromo-1-oxophthalazin-2-yl)acetic acid

InChI

InChI=1S/C10H7BrN2O3/c11-8-3-1-2-6-7(8)4-12-13(10(6)16)5-9(14)15/h1-4H,5H2,(H,14,15)

InChI Key

XQQGRDCCINXBFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN(C2=O)CC(=O)O)C(=C1)Br

Origin of Product

United States

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